molecular formula C17H27N3O4S B4519605 1-[(dimethylamino)sulfonyl]-N-(2-isopropoxyphenyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2-isopropoxyphenyl)-3-piperidinecarboxamide

Cat. No.: B4519605
M. Wt: 369.5 g/mol
InChI Key: NATZTZUUCOAPQH-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-(2-isopropoxyphenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.17222752 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications and Mechanisms

Antitumor and Antiglaucoma Agents : Sulfonamides, due to their primary sulfonamide moiety, have been extensively researched for their therapeutic applications. This class of compounds includes a variety of drugs with clinical uses such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX-2 inhibitors. Recent studies have focused on novel sulfonamides with potential antitumor activities and as selective antiglaucoma drugs. Specifically, compounds like apricoxib and pazopanib have shown significant antitumor activities, with ongoing research into sulfonamides that target tumor-associated isoforms CA IX/XII for both treatment and diagnostic purposes (Carta, Scozzafava, & Supuran, 2012).

HIV Protease Inhibitors : Another notable application is in the treatment of HIV/AIDS, where indolylarylsulfones, a subclass of sulfonamides, have been identified as potent non-nucleoside reverse transcriptase inhibitors. These compounds have been the subject of structure-activity relationship (SAR) studies to enhance their effectiveness against HIV type 1, showing promise as components of antiretroviral therapy regimens (Famiglini & Silvestri, 2018).

Chemical and Pharmaceutical Research

Novel Sulfonamide Inhibitors : The development of new sulfonamide compounds continues to be a rich area of research, with applications ranging from antibacterial agents to inhibitors of various enzymes and receptors implicated in disease processes. This includes investigation into their use as tyrosine kinase inhibitors, human immunodeficiency virus protease-1 inhibitors, and agents targeting histone deacetylases, among others. The versatility of sulfonamides stems from their ability to act as synthetic bacteriostatic antibiotics and their potential role in treating diseases caused by microorganisms (Gulcin & Taslimi, 2018).

Environmental and Industrial Applications

Contamination and Removal Technologies : Sulfonamides' environmental impact, particularly their persistence as contaminants from pharmaceutical and agricultural use, has prompted research into their removal from aqueous solutions. Studies have explored cleaner, more sustainable technologies for addressing the presence of sulfonamides in the environment, including advanced oxidation processes and the development of novel adsorbent materials. Such research is critical for reducing the ecological footprint of these compounds and mitigating their effects on human health and ecosystems (Prasannamedha & Kumar, 2020).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(2-propan-2-yloxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-13(2)24-16-10-6-5-9-15(16)18-17(21)14-8-7-11-20(12-14)25(22,23)19(3)4/h5-6,9-10,13-14H,7-8,11-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATZTZUUCOAPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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